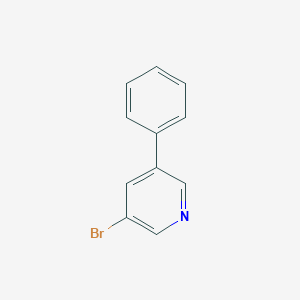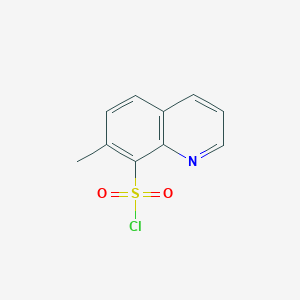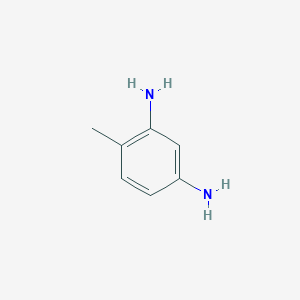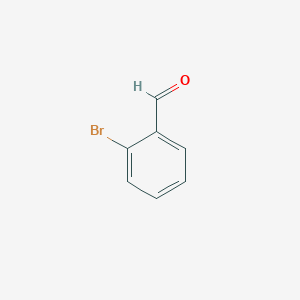
2-Bromobenzaldéhyde
Vue d'ensemble
Description
2-Bromobenzaldehyde is an organic compound with the chemical formula C₇H₅BrO. It consists of a benzene ring substituted with a bromine atom and an aldehyde group at the ortho position. This compound is a colorless to pale yellow liquid at room temperature and is known for its applications in various chemical processes .
Applications De Recherche Scientifique
2-Bromobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is a versatile building block in the synthesis of aza-fused polycyclic quinolines and indazoles.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mécanisme D'action
Target of Action
2-Bromobenzaldehyde is a versatile building block used in various chemical reactions . It primarily targets the reactants in these reactions, which can be other organic compounds or catalysts. The role of 2-Bromobenzaldehyde is to provide a bromine atom and a formyl group, which can participate in the reactions and contribute to the formation of the desired products .
Mode of Action
The mode of action of 2-Bromobenzaldehyde involves its interaction with its targets through chemical reactions. For instance, in Suzuki-Miyaura and Buchwald-Hartwig reactions, it participates in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . The bromine atom in 2-Bromobenzaldehyde can be replaced by other groups in these reactions, leading to the formation of new compounds .
Biochemical Pathways
These include the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides, and the total synthesis of an anticancer agent, (-)-taxol . Each of these applications involves a series of reactions that constitute a pathway, with 2-Bromobenzaldehyde playing a crucial role.
Pharmacokinetics
It is a liquid at room temperature with a density of 1.585 g/mL . It has a boiling point of 230 °C , and it is practically insoluble in water . These properties may affect its bioavailability and distribution in a biological system.
Result of Action
The result of 2-Bromobenzaldehyde’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize a wide range of isoquinolines, including decumbenine B . It can also participate in the annulation of arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, with 2-bromobenzaldehyde in the presence of a palladium(0) catalyst to synthesize fluoren-9-ones .
Action Environment
The action of 2-Bromobenzaldehyde can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the reactions it participates in. The presence of catalysts and other reactants can also influence its reactivity. Moreover, its insolubility in water suggests that it may be more stable and reactive in organic solvents .
Analyse Biochimique
Biochemical Properties
2-Bromobenzaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to form carbon-carbon or carbon-heteroatom bonds . It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides . The nature of these interactions often involves the formation of intermediate complexes that drive the reaction forward.
Cellular Effects
The effects of 2-Bromobenzaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromobenzaldehyde can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Bromobenzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, in the synthesis of fluoren-9-ones, 2-Bromobenzaldehyde undergoes annulation with arynes in the presence of a palladium catalyst . This reaction highlights the compound’s ability to participate in complex molecular transformations, influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromobenzaldehyde remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to 2-Bromobenzaldehyde in in vitro or in vivo studies has revealed its potential to alter cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 2-Bromobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical effects. At high doses, 2-Bromobenzaldehyde can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at specific dosage levels. These findings are crucial for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
2-Bromobenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, it participates in the synthesis of steroid frameworks, where ring A is derived from 2-Bromobenzaldehyde . These metabolic interactions highlight the compound’s role in complex biochemical processes.
Transport and Distribution
Within cells and tissues, 2-Bromobenzaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can affect its biochemical activity, influencing cellular responses to its presence.
Subcellular Localization
The subcellular localization of 2-Bromobenzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-Bromobenzaldehyde exerts its effects in the appropriate cellular context, contributing to its overall biochemical impact.
Méthodes De Préparation
2-Bromobenzaldehyde can be synthesized through several methods:
Ullmann-type Coupling Reaction: This involves the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide, forming an azido complex intermediate.
Reduction/Cross-Coupling Procedure: This two-step, one-pot method uses a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group, making it suitable for subsequent cross-coupling with organometallic reagents.
Formylation of Bromobenzene: This method involves the metal-halogen exchange between bromobenzene and a magnesium complex, followed by formylation using dimethylformamide (DMF).
Analyse Des Réactions Chimiques
2-Bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobenzoic acid.
Reduction: Reduction of 2-bromobenzaldehyde can yield 2-bromobenzyl alcohol.
Substitution: It participates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Aldol Reactions: It is used in L-threonine aldolase-catalyzed enantio and diastereoselective aldol reactions.
Common reagents and conditions for these reactions include palladium or copper catalysts, organometallic reagents, and specific reaction temperatures and solvents.
Comparaison Avec Des Composés Similaires
2-Bromobenzaldehyde can be compared with other bromobenzaldehyde isomers:
3-Bromobenzaldehyde: Similar in structure but with the bromine atom at the meta position.
4-Bromobenzaldehyde: The bromine atom is at the para position, resulting in different reactivity and applications.
These isomers share similar chemical properties but differ in their reactivity and the types of reactions they undergo, highlighting the unique position of the bromine atom in 2-bromobenzaldehyde.
Propriétés
IUPAC Name |
2-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOPHXWIAZIXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064430 | |
| Record name | Benzaldehyde, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; mp = 18-21 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6630-33-7 | |
| Record name | 2-Bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK6FJ5FU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromobenzaldehyde?
A1: 2-Bromobenzaldehyde has the molecular formula C₇H₅BrO and a molecular weight of 185.02 g/mol. []
Q2: What are the key spectroscopic characteristics of 2-Bromobenzaldehyde?
A2: 2-Bromobenzaldehyde can be characterized by various spectroscopic techniques, including:
- 1H NMR: Provides information about the hydrogen atom environments in the molecule. [, , ]
- 13C NMR: Offers insights into the carbon atom environments. [, , ]
- Infrared Spectroscopy (IR): Reveals functional groups present in the molecule, such as the aldehyde C=O stretch. [, , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns. [, ]
- X-ray Crystallography: Can reveal the three-dimensional structure of the molecule in its crystalline form. [, , , , ]
Q3: How is 2-Bromobenzaldehyde utilized in palladium-catalyzed reactions?
A3: 2-Bromobenzaldehyde serves as a vital building block in numerous palladium-catalyzed reactions, including:
- Carbonylative Cyclization: Reacts with primary amines or diamines under carbon monoxide pressure in the presence of a palladium catalyst to yield isoindolin-1-ones or tricyclic isoindolinones, respectively. [, , , ]
- Heteroannulation: Reacts with alcohols and carbon monoxide under palladium catalysis to produce 3-alkoxy-3H-isobenzofuran-1-ones. []
- Synthesis of Indazoles: Arylhydrazones derived from 2-Bromobenzaldehyde undergo palladium-catalyzed cyclization to generate 1-aryl-1H-indazoles. [, ]
- Formation of Furo[3,4-c]pyridine-3-ones: In a palladium-catalyzed three-component tethering reaction, 2-Bromobenzaldehyde analog, 3-bromopyridine-4-carbaldehyde, couples with primary or secondary alcohols and carbon monoxide to afford 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones. [, ]
- Synthesis of Fluorenones: Reacts with arylboronic acids in the presence of a palladium catalyst through a sequential addition, C-H activation, and oxidation sequence to yield substituted fluorenones. []
Q4: What are some other notable reactions of 2-Bromobenzaldehyde?
A4: Beyond palladium catalysis, 2-Bromobenzaldehyde participates in diverse reactions, such as:
- Copper-Catalyzed Domino Reactions: Reacts with 6-aminouracils in copper-catalyzed reactions to synthesize pyrimidine-fused quinoline derivatives. [] It also participates in multicomponent reactions with aryl methyl ketones and sodium azide to yield 1H-[1,2,3]triazolo[4,5-c]quinoline derivatives. []
- Synthesis of Isoindolo[2,1-a]quinazoline-5,11-diones: Participates in a palladium-catalyzed one-pot three-component cascade reaction with 2-aminobenzamides and carbon monoxide to produce 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. []
- Formation of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates: Reacts with carboxylic acids or sodium alkanoates under carbon monoxide pressure in the presence of a palladium catalyst to yield the corresponding 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates. [, ]
Q5: What is the significance of the bromine atom in the ortho position of 2-Bromobenzaldehyde?
A5: The bromine atom in 2-Bromobenzaldehyde plays a crucial role in its reactivity:
Q6: How does 2-Bromobenzaldehyde perform under different reaction conditions?
A6: 2-Bromobenzaldehyde demonstrates adaptability to various reaction conditions, including:
- Solvent Compatibility: Soluble in common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile, allowing for flexibility in reaction optimization. [, , , , , , , , , , , ]
- Temperature Tolerance: Can withstand a wide range of temperatures, typically from room temperature to reflux conditions, depending on the specific reaction. [, , , , , , , , , , , ]
- Pressure Variations: Reactions involving carbonylation often require elevated carbon monoxide pressure, which 2-Bromobenzaldehyde can tolerate. [, , , , , , , , ]
Q7: How do structural modifications of 2-Bromobenzaldehyde impact its reactivity?
A7: Structural modifications of 2-Bromobenzaldehyde can significantly influence its reactivity:
- Steric Effects: Bulky substituents on the benzene ring can hinder reactions by introducing steric hindrance. The position of substituents relative to the bromine and aldehyde groups can also influence the accessibility of the reactive sites. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Which analytical techniques are employed to monitor reactions involving 2-Bromobenzaldehyde?
A8: Commonly used analytical methods include:
- Thin-Layer Chromatography (TLC): Allows for monitoring reaction progress and identifying reaction components based on their separation on a silica plate. [, ]
Q9: How is the purity of 2-Bromobenzaldehyde typically assessed?
A9: Purity assessment methods include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


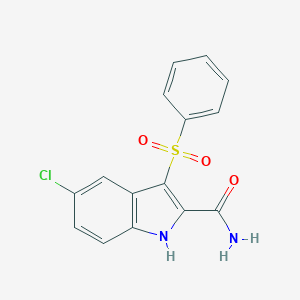



![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)


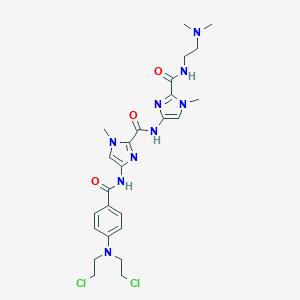
![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)

